3,3-Diethylmorpholine
Description
¹H NMR Spectroscopy
In a proton NMR spectrum of 3,3-diethylmorpholine, one would expect to see distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The integration of these signals would correspond to the number of protons in each set, and the splitting pattern (multiplicity) would provide information about neighboring protons. mnstate.edu
Ethyl Groups (-CH₂CH₃): The two ethyl groups are chemically equivalent. The methylene (B1212753) protons (-CH₂) would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) would appear as a triplet, coupling with the two protons of the methylene group.
Morpholine (B109124) Ring Protons: The protons on the morpholine ring would be found in three distinct environments: those on the carbon adjacent to the oxygen (C-O-CH₂), those on the carbon adjacent to the nitrogen (C-N-CH₂), and the proton on the nitrogen atom itself (N-H). The -CH₂-O- and -CH₂-N- protons would likely appear as singlets or complex multiplets depending on the conformational dynamics of the ring. The N-H proton typically appears as a broad singlet and its chemical shift can be concentration-dependent. mnstate.edu
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂- (Ethyl) | 1.2 - 1.6 | Quartet (q) | 4H |
| -CH₃ (Ethyl) | 0.7 - 1.3 | Triplet (t) | 6H |
| -CH₂-O- | 3.3 - 4.5 | Singlet (s) or Multiplet (m) | 4H |
| -CH₂-N- | 2.5 - 3.0 | Singlet (s) or Multiplet (m) | 2H |
| N-H | 1.0 - 4.0 | Broad Singlet (br s) | 1H |
Note: Chemical shift ranges are general and can be influenced by solvent and other factors. libretexts.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. openstax.org
Ethyl Groups (-CH₂CH₃): Two signals are expected, one for the methylene carbons and one for the terminal methyl carbons.
Morpholine Ring Carbons: Three signals are expected: the quaternary carbon at the 3-position (C-3), the carbons adjacent to the oxygen (C-2, C-6), and the carbon adjacent to the nitrogen (C-5). The C-3 carbon, being quaternary, would likely have a low intensity.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-3 (Quaternary) | 30 - 50 |
| -CH₂- (Ethyl) | 20 - 35 |
| -CH₃ (Ethyl) | 8 - 15 |
| -CH₂-O- (C-2, C-6) | 60 - 75 |
| -CH₂-N- (C-5) | 40 - 55 |
Note: Chemical shift ranges are general and based on typical values for similar functional groups. libretexts.org
Properties
IUPAC Name |
3,3-diethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(4-2)7-10-6-5-9-8/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUHLOOKFGLSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938374-28-8 | |
| Record name | 3,3-diethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Infrared Ir Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. libretexts.org For 3,3-diethylmorpholine, key absorptions would include:
C-H Stretching: Bands from the sp³ hybridized C-H bonds of the ethyl groups and the morpholine (B109124) ring would be expected in the 2850-3000 cm⁻¹ region. nobraintoosmall.co.nz
N-H Stretching: A moderate, often broad, absorption between 3300-3500 cm⁻¹ would indicate the N-H bond of the secondary amine. nobraintoosmall.co.nz
C-O-C Stretching: A strong, characteristic band for the ether linkage within the morpholine ring would be expected in the 1000-1250 cm⁻¹ region. nobraintoosmall.co.nz
C-N Stretching: This absorption typically appears in the 1000-1250 cm⁻¹ range and may overlap with the C-O-C stretch. nobraintoosmall.co.nz
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| N-H (Amine) | Stretch | 3300 - 3500 | Weak-Medium, Broad |
| C-O (Ether) | Stretch | 1000 - 1250 | Strong |
Mass Spectrometry Ms
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. aspect-analytics.com It provides information about the molecular weight and fragmentation pattern of a compound. For 3,3-diethylmorpholine (C₈H₁₇NO, Molecular Weight: 143.23 g/mol ) bldpharm.com, the mass spectrum would be expected to show:
Molecular Ion Peak (M⁺): A peak at m/z = 143 corresponding to the intact molecule. Due to the "nitrogen rule" (an odd number of nitrogen atoms results in an odd nominal molecular weight), this peak is expected.
Fragmentation Pattern: Common fragmentation pathways for morpholines and alkyl amines would likely be observed. A significant fragment would be expected from the loss of an ethyl group (M-29), resulting in a peak at m/z = 114. Cleavage of the morpholine (B109124) ring would also produce a series of characteristic smaller fragments.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 143 | [C₈H₁₇NO]⁺ (Molecular Ion) |
| 114 | [M - C₂H₅]⁺ |
| 86 | [M - C₄H₉]⁺ or Ring Fragmentation |
| 57 | [C₄H₉]⁺ |
Theoretical and Computational Chemistry of 3,3 Diethylmorpholine
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for its balance of accuracy and computational cost. DFT calculations could provide a detailed understanding of the electronic structure of 3,3-Diethylmorpholine. By determining the electron density, properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface could be mapped. This information is crucial for predicting the molecule's reactivity and intermolecular interactions. Furthermore, geometry optimization using DFT would yield the most stable three-dimensional structure of this compound, providing precise bond lengths and angles. However, no specific DFT studies on this compound have been reported in the literature.
Ab Initio Methods for High-Accuracy Energy and Property Predictions
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory and can provide very accurate predictions of molecular energies and properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, could be used to refine the energetic and geometric parameters of this compound. Such high-accuracy calculations are valuable for benchmarking results from less computationally intensive methods and for obtaining precise values for properties like dipole moment and polarizability. To date, no ab initio calculations for this compound have been published.
Conformational Landscape and Energy Minima Studies
The flexibility of the morpholine (B109124) ring and the presence of two ethyl groups at the C3 position suggest that this compound can exist in multiple conformations. Understanding this conformational landscape is key to comprehending its chemical behavior.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of molecules. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for an extensive search of the conformational landscape. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. These methods could identify the most stable conformers of this compound and the relative populations of each at a given temperature. A comprehensive search of scientific databases reveals no studies employing these techniques for this compound.
Analysis of Ring Flipping and Side-Chain Rotational Barriers
The morpholine ring is known to undergo a chair-to-chair interconversion, often referred to as ring flipping. The presence of the bulky diethyl groups at the C3 position would be expected to influence the energetics of this process. Computational methods could be used to calculate the energy barrier for this ring flip, providing information on the flexibility of the heterocyclic ring. Additionally, the rotation of the two ethyl groups around the C-C bonds introduces further conformational complexity. Calculating the rotational barriers for these side chains would provide a complete picture of the molecule's flexibility. Regrettably, no such computational analyses for this compound are available in the current body of scientific literature.
Spectroscopic Property Prediction and Validation
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. Techniques like DFT can be used to calculate vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of experimental NMR spectra. Electronic transition energies, relevant to UV-Vis spectroscopy, can also be computed. The absence of any published computational studies on this compound means that no such predicted spectroscopic data is currently available for comparison with potential experimental findings.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can greatly aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. Density Functional Theory (DFT) is a commonly employed method for these calculations, often providing results that are in good agreement with experimental data.
For this compound, the ¹³C and ¹H NMR chemical shifts can be calculated. The chemical shift of a nucleus is sensitive to the local electron density. In this compound, the presence of the electronegative oxygen and nitrogen atoms in the morpholine ring is expected to cause a downfield shift (higher ppm values) for the adjacent carbon and hydrogen atoms due to deshielding effects. The geminal diethyl groups at the C3 position introduce further complexity to the spectrum, with the methylene (B1212753) and methyl carbons and protons having distinct chemical shifts.
Hypothetical data for illustrative purposes.
Table 1: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound| Atom | Calculated ¹³C Shift (ppm) | Atom Group | Calculated ¹H Shift (ppm) |
|---|---|---|---|
| C2 | 68.5 | H2 | 3.65 |
| C3 | 45.2 | ||
| C5 | 48.9 | H5 | 2.75 |
| C6 | 65.8 | H6 | 3.80 |
| CH₂ (ethyl) | 25.1 | CH₂ (ethyl) | 1.45 |
| CH₃ (ethyl) | 8.9 | CH₃ (ethyl) | 0.90 |
Spin-spin coupling constants (J-couplings) provide information about the connectivity and dihedral angles between atoms. Theoretical calculations can predict these values, which are particularly useful for determining the stereochemistry of the molecule. For instance, the coupling between protons on adjacent carbons in the morpholine ring would be influenced by the ring's conformation.
Vibrational Frequency Calculations and Spectral Simulation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods, again often relying on DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are typically scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.
The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. Key vibrational modes would include the N-H stretch, C-O-C and C-N-C stretches of the morpholine ring, and the various C-H stretching and bending vibrations of the ethyl groups and the ring.
Hypothetical data for illustrative purposes.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 |
| C-H Stretch (CH₂) | 2950 |
| C-H Stretch (CH₃) | 2870 |
| C-O-C Stretch | 1120 |
Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, global reactivity indices such as chemical potential (μ), hardness (η), and softness (S) can be calculated. These indices provide a quantitative measure of the molecule's reactivity.
Hypothetical data for illustrative purposes.
Table 3: Calculated FMO Energies and Global Reactivity Indices for this compound| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -6.2 |
| E(LUMO) | 1.5 |
| HOMO-LUMO Gap | 7.7 |
| Chemical Potential (μ) | -2.35 |
| Hardness (η) | 3.85 |
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen and nitrogen atoms due to the presence of lone pairs of electrons, making these sites nucleophilic. The hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential site for deprotonation.
Solvent Effects Modeling on Molecular Structure and Reactivity
The solvent in which a molecule is dissolved can significantly influence its structure, stability, and reactivity. Computational models can simulate these solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including individual solvent molecules in the calculation.
For this compound, the choice of solvent can affect the conformation of the morpholine ring and the orientation of the diethyl groups. In polar solvents, conformations that lead to a larger dipole moment may be stabilized. Solvent can also influence the energies of the frontier orbitals and, consequently, the reactivity of the molecule. For instance, a polar solvent might stabilize charged transition states, thereby accelerating certain reactions. Computational studies can model these effects and predict how the properties of this compound would change in different solvent environments.
Chemical Reactivity and Mechanistic Investigations of 3,3 Diethylmorpholine
Protonation and Basicity Studies
The basicity of the nitrogen atom in 3,3-diethylmorpholine is a fundamental aspect of its chemical character. This property is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid.
Experimental determination of the pKa of this compound is not extensively documented in publicly available literature. However, the basicity of morpholine (B109124) itself is well-established, with a pKa of approximately 8.4 in water nih.gov. The introduction of two ethyl groups at the C3 position is expected to modulate this basicity. Alkyl groups are generally electron-donating, which should increase the electron density on the nitrogen atom, thereby enhancing its basicity and leading to a higher pKa value compared to the parent morpholine.
| Solvent | Dielectric Constant (ε) | Expected pKa Range | Primary Influencing Factors |
| Water | 78.4 | 8.5 - 9.0 | Hydrogen bonding, steric hindrance to solvation |
| Methanol | 32.7 | 9.0 - 9.5 | Inductive effect of ethyl groups, solvation |
| Acetonitrile | 37.5 | 17.0 - 18.0 | Lower solvent polarity, reduced hydrogen bonding |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 10.0 - 11.0 | Aprotic nature, dipole interactions |
Note: This table is illustrative and based on chemical principles. Actual experimental values may differ.
In the absence of extensive experimental data, computational methods, particularly those based on density functional theory (DFT), can provide valuable insights into the protonation equilibria of this compound mdpi.comnih.gov. Such studies can calculate the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction, and the Gibbs free energy of solvation to predict pKa values in different solvents mdpi.comnih.govpeerj.compeerj.comresearchgate.netpubcompare.ai.
Computational models can elucidate the geometric and electronic changes upon protonation. The proton would add to the lone pair of the nitrogen atom, leading to a tetrahedral geometry around the nitrogen. The model would also show the conformational preferences of the morpholine ring and the orientation of the ethyl groups in both the neutral and protonated states. The calculated proton affinity for this compound is expected to be higher than that of morpholine due to the electron-donating nature of the ethyl groups.
A hypothetical table summarizing the results of a DFT study on the protonation of this compound is shown below.
| Parameter | Method/Basis Set | Gas Phase Value (kcal/mol) | Aqueous Phase Value (kcal/mol) |
| Proton Affinity (PA) | B3LYP/6-311+G(d,p) | -230 to -240 | N/A |
| Gibbs Free Energy of Protonation (ΔGprot) | SMD/B3LYP/6-311+G(d,p) | N/A | -10 to -12 |
Note: This table presents hypothetical computational results for illustrative purposes.
Nucleophilic Reactivity of the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes this compound a nucleophile, capable of reacting with various electrophiles. However, the gem-diethyl groups at the adjacent carbon atom introduce significant steric hindrance, which can substantially decrease the rate of nucleophilic reactions compared to less hindered secondary amines tandfonline.comresearchgate.net.
Alkylation: this compound can undergo N-alkylation with alkyl halides. This is a classic SN2 reaction where the nitrogen atom acts as the nucleophile. The reaction rate is expected to be highly sensitive to the steric bulk of both the alkyl halide and the amine itself. For instance, the reaction with methyl iodide would likely proceed faster than with a more sterically demanding alkyl halide like isopropyl bromide. The N-alkylation of morpholine with various alcohols has been studied, demonstrating the feasibility of such reactions, though secondary alcohols show lower reactivity due to steric effects researchgate.net.
Acylation: The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, would yield the corresponding N-acylmorpholine. Similar to alkylation, the rate of acylation is expected to be significantly retarded by the steric hindrance around the nitrogen atom researchgate.netrsc.orgacs.orgorganic-chemistry.org. For highly hindered substrates, specialized coupling reagents or reaction conditions may be necessary to achieve efficient acylation researchgate.netrsc.orgacs.orgorganic-chemistry.org.
The kinetics of alkylation and acylation reactions of this compound would likely follow second-order kinetics, being first order in both the amine and the electrophile. However, due to the steric hindrance, the rate constants are expected to be considerably smaller than those for morpholine or less substituted morpholines.
A hypothetical kinetic data table for the reaction of this compound with methyl iodide is presented below to illustrate the expected trends.
| Temperature (°C) | Solvent | [this compound] (M) | [Methyl Iodide] (M) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | Acetonitrile | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 40 | Acetonitrile | 0.1 | 0.1 | 4.5 x 10⁻⁴ |
| 25 | DMSO | 0.1 | 0.1 | 2.0 x 10⁻⁴ |
Note: This table contains hypothetical kinetic data for illustrative purposes.
The determination of the reaction order would involve systematically varying the concentrations of the reactants and monitoring the initial reaction rates.
Ring-Opening and Ring-Expansion Reactions
The morpholine ring in this compound is generally stable. However, under forcing conditions, ring-opening or ring-expansion reactions could potentially occur.
Ring-Opening: Acid-catalyzed ring-opening of the morpholine ring is a possibility, particularly at elevated temperatures nih.govlibretexts.orgyoutube.commasterorganicchemistry.compressbooks.pub. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack at one of the adjacent carbon atoms. Due to the substitution pattern, cleavage of the C2-O or C6-O bond would be more likely than the C3-N or C5-N bonds. The reaction of epoxides, which are three-membered cyclic ethers, with acids provides a mechanistic analogy for the protonation and subsequent nucleophilic attack leading to ring opening nih.govlibretexts.orgyoutube.commasterorganicchemistry.compressbooks.pub.
Ring-Expansion: Ring-expansion reactions of six-membered heterocyclic rings are known, often proceeding through specific rearrangement pathways such as the Tiffeneau–Demjanov or Beckmann rearrangements, though these typically require specific functional groups not present in this compound itself nih.govmdpi.com. A plausible, albeit likely high-energy, pathway for ring expansion could involve the formation of a bicyclic intermediate, for example, through an intramolecular reaction, which then rearranges. However, there is no specific literature precedent for such a reaction with this compound. The ring expansion of gem-dibromocyclopropanes, while a different system, illustrates the principle of ring strain driving such transformations uq.edu.auresearchgate.net.
Conditions and Catalysts for Ring Cleavage
The morpholine ring, being a cyclic ether, is susceptible to cleavage under various catalytic conditions. The C-O bond is generally the most labile, particularly in the presence of acids.
Acid-Catalyzed Cleavage: Strong acids, including Lewis acids and Brønsted acids, are commonly employed for the cleavage of cyclic ethers. For this compound, protonation of the oxygen atom would be the initial step, followed by nucleophilic attack on one of the adjacent carbon atoms (C2 or C6). The presence of the gem-diethyl group at C3 could sterically hinder the attack at C2, potentially favoring cleavage at the C6-O bond.
Catalytic Hydrogenolysis: Transition metal catalysts, such as palladium or platinum on a carbon support, in the presence of hydrogen gas, can effect the cleavage of the C-O bond. The reaction conditions, including temperature, pressure, and catalyst loading, would be critical in determining the efficiency and selectivity of the ring opening.
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid could also be employed for the reductive cleavage of the morpholine ring.
Due to the lack of specific studies on this compound, a definitive table of conditions and catalysts cannot be provided. However, based on the reactivity of similar cyclic ethers, a range of potential catalysts can be proposed.
| Catalyst Type | Examples | Probable Reaction |
| Lewis Acids | AlCl₃, BF₃·OEt₂, ZnCl₂ | Catalyze nucleophilic ring opening |
| Brønsted Acids | H₂SO₄, HCl, HBr | Protonate the ether oxygen, facilitating cleavage |
| Transition Metals | Pd/C, PtO₂, Raney Ni | Catalyze hydrogenolysis of the C-O bond |
| Reducing Agents | LiAlH₄, NaBH₄/Lewis Acid | Effect reductive cleavage of the ether linkage |
Mechanistic Pathways of Ring Transformations
The transformation of the this compound ring can proceed through several mechanistic pathways, largely dictated by the reaction conditions.
In an acid-catalyzed ring opening, the mechanism would likely follow an Sₙ2 or Sₙ1 pathway, depending on the stability of the potential carbocation intermediates. Given the secondary nature of the carbons adjacent to the ether oxygen, an Sₙ2 mechanism is more probable, involving a backside attack by a nucleophile on the protonated ether.
Under hydrogenolysis conditions, the mechanism would involve the oxidative addition of the C-O bond to the metal surface, followed by reductive elimination to yield the ring-opened product.
Reactions Involving the Diethyl Substituents
The diethyl groups at the C3 position are generally less reactive than the heteroatoms of the morpholine ring. However, they can undergo functionalization under specific conditions.
Functionalization of Alkyl Chains
Free Radical Halogenation: The ethyl groups can be functionalized through free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under UV irradiation or in the presence of a radical initiator. This would lead to the substitution of a hydrogen atom on one of the ethyl chains with a halogen.
Rearrangement Reactions Involving Ethyl Groups
Under strongly acidic conditions that could lead to the formation of a carbocation adjacent to the C3 position (for instance, through a hypothetical dehydration of a hydroxylated derivative), a Wagner-Meerwein rearrangement involving one of the ethyl groups could theoretically occur. This would result in a skeletal rearrangement of the carbon framework. However, such a reaction would require harsh conditions and the formation of a specific precursor.
Oxidation and Reduction Chemistry
The nitrogen and carbon atoms of the this compound ring are susceptible to oxidation.
Selective Oxidation of the Nitrogen and Ring Carbons
N-Oxidation: The nitrogen atom of the morpholine ring can be selectively oxidized to form the corresponding N-oxide. This is a common reaction for secondary and tertiary amines and is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The resulting N-oxide would be a stable, isolable compound.
| Oxidizing Agent | Product |
| Hydrogen Peroxide (H₂O₂) | This compound N-oxide |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | This compound N-oxide |
C-H Oxidation: Oxidation of the C-H bonds adjacent to the nitrogen or oxygen atoms is also a possibility. Strong oxidizing agents could potentially lead to the formation of lactams or other oxidized derivatives, though selectivity might be an issue.
It is important to reiterate that the reactions and mechanisms described above are based on established chemical principles and the known reactivity of similar compounds. Specific experimental data for this compound is scarce, and further research is needed to fully elucidate its chemical behavior.
Reduction of Potential Functionalized Derivatives
Following an extensive review of scientific literature, no specific research articles, patents, or datasets were identified that detail the reduction of functionalized derivatives of this compound. While the synthesis and reactivity of morpholine and its derivatives are broadly discussed in chemical literature, specific studies focusing on the reduction of derivatives of this compound, including reaction conditions, catalysts, yields, and stereochemical outcomes, are not available in the public domain.
General methodologies for the reduction of functionalized morpholines often involve catalytic hydrogenation or the use of chemical reducing agents to transform substituents on the morpholine ring or the nitrogen atom. For instance, the reduction of N-acyl or N-benzyl morpholines can be achieved using standard procedures to yield the corresponding secondary or tertiary amines. Similarly, functional groups on the carbon framework of the morpholine ring, such as ketones or esters, could theoretically be reduced to alcohols. However, without specific experimental data for this compound derivatives, any discussion of potential reduction pathways would be purely speculative.
The absence of published research in this specific area prevents the inclusion of detailed research findings or the generation of data tables as requested.
Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
A comprehensive search of chemical databases and scientific journals did not yield any studies on the investigation of reaction mechanisms of this compound through kinetic and isotopic labeling. Such studies are crucial for understanding the step-by-step pathway of a chemical reaction, identifying the rate-determining step, and elucidating the structure of transition states.
Kinetic studies would involve measuring the rate of a reaction involving this compound under varying conditions of temperature, pressure, and reactant concentrations. Isotopic labeling studies, for example, using deuterium (B1214612) (²H) or carbon-13 (¹³C), would help trace the fate of specific atoms throughout a reaction, providing invaluable insights into bond-making and bond-breaking processes.
As no such experimental investigations have been reported for this compound, it is not possible to present any data or detailed analysis in this section. The field remains open for future research to explore the mechanistic intricacies of reactions involving this specific compound.
Design and Synthesis of 3,3 Diethylmorpholine Based Derivatives and Analogues
Modification at the Nitrogen Atom
The secondary amine nitrogen atom in the 3,3-diethylmorpholine ring is a primary site for chemical modification, offering a straightforward approach to generating diverse libraries of compounds. N-alkylation and N-acylation are the most common strategies employed for this purpose.
N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly impact the compound's polarity, basicity, and steric profile. This reaction is typically achieved by treating this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid. While specific studies on this compound are not prevalent, the general kinetics of N-alkylation of similar diarylamines with methyl iodide in solvents like N,N-dimethylformamide have been investigated, revealing a bimolecular substitution mechanism researchgate.net. Another approach involves the reaction with alcohols catalyzed by metal oxides, a method demonstrated for the N-alkylation of morpholine (B109124) itself nih.gov.
N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide linkage. This transformation is often accomplished using acyl chlorides or anhydrides. Thioesters have also been explored as stable acyl sources for the chemoselective N-acylation of various heterocyclic compounds, a method that could potentially be applied to this compound mdpi.com. These N-acylated derivatives are valuable as they can exhibit different biological activities and metabolic stabilities compared to their N-alkylated counterparts.
The systematic application of these N-functionalization reactions allows for the creation of extensive libraries of this compound derivatives with a wide range of substituents, which is a crucial step in structure-activity relationship (SAR) studies.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type | Potential Application |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl-3,3-diethylmorpholine | Altering basicity and lipophilicity |
| N-Alkylation | Alcohol, Metal Oxide Catalyst | N-Alkyl-3,3-diethylmorpholine | Greener synthetic route |
| N-Acylation | Acyl Chloride, Base | N-Acyl-3,3-diethylmorpholine | Introducing amide functionality |
| N-Acylation | Thioester, Base | N-Acyl-3,3-diethylmorpholine | Chemoselective acylation |
The nitrogen atom of this compound can also serve as a nucleophile in reactions that lead to the formation of more complex N-heterocyclic systems. For instance, it can participate in multicomponent reactions to construct larger molecular frameworks. While direct examples involving this compound are scarce, the principles of using heterocyclic amines in such reactions are well-established for the synthesis of quinoline (B57606) derivatives and other complex scaffolds nih.govresearchgate.net. These reactions often involve the condensation of the amine with carbonyl compounds and other reactive species in a one-pot process, offering an efficient route to structurally diverse molecules.
Functionalization at Other Ring Positions
Introducing functional groups at the carbon atoms of the this compound ring is a more challenging yet crucial aspect of derivatization. This allows for the exploration of a wider chemical space and the introduction of functionalities that can act as pharmacophores or points for further conjugation.
Achieving regioselective functionalization of the morpholine ring requires careful consideration of the electronic properties of the ring and the directing effects of existing substituents. In the case of this compound, the positions adjacent to the oxygen (C-2 and C-6) and nitrogen (C-5) atoms are potential sites for substitution. C-H activation has emerged as a powerful tool for the regioselective functionalization of various heterocycles, including quinolines mdpi.commdpi.comscilit.com. Although direct application to this compound is not documented, similar palladium-catalyzed C-H activation strategies could potentially be adapted to introduce aryl or other groups at specific positions on the morpholine ring.
The introduction of diverse functional groups such as halogens, carboxylates, and amines can dramatically alter the properties of the this compound core.
Halogens: Halogenation can be achieved through various methods, though direct halogenation of the morpholine ring can be challenging and may require the use of N-protected intermediates to control reactivity.
Carboxylates: The introduction of a carboxylate group, for example at the C-2 or C-3 position, would create a morpholine-3-carboxylic acid derivative. Polymer-supported synthesis has been utilized for the stereoselective preparation of morpholine-3-carboxylic acid derivatives from amino acid precursors ethz.ch.
Amines: The synthesis of amino-substituted morpholine derivatives can be approached through various synthetic routes, potentially involving the reduction of a nitro group or the amination of a suitably activated precursor.
Synthesis of Polymeric Materials Incorporating the this compound Moiety
The incorporation of morpholine units into polymers can impart desirable properties such as improved solubility, thermal stability, and biocompatibility. However, literature specifically describing the synthesis of polymers containing the this compound moiety is scarce. General strategies for creating polymers with heterocyclic side chains or backbones can be considered.
One approach is the synthesis of a monomer derived from this compound that contains a polymerizable functional group, such as a vinyl, acrylate, or styrenyl group. This monomer could then be subjected to standard polymerization techniques like free-radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), or ring-opening polymerization, depending on the monomer's structure. For example, a common method involves reacting a heterocyclic compound with a molecule like methacryloyl chloride to introduce a polymerizable methacrylate (B99206) group.
Another potential route is the polycondensation of bifunctional monomers where one of the monomers is a derivative of this compound. For instance, a diol or diamine derivative of this compound could be reacted with a dicarboxylic acid or diacyl chloride to form polyesters or polyamides, respectively.
The synthesis of poly(thiophene)s with chiral substituents has been demonstrated using a terthiophene monomer bearing two chiral 2-methylbutyl groups. rsc.org An analogous approach could be envisioned for a this compound-substituted monomer, potentially leading to novel chiral conductive polymers.
The properties of the resulting polymer would be highly dependent on the nature of the polymer backbone and the placement of the this compound moiety. If the morpholine unit is a side chain, it would primarily influence properties like solubility and interactions with other molecules. If integrated into the polymer backbone, it would have a more profound effect on the material's thermal and mechanical properties.
Table 2: Potential Polymerization Strategies for this compound-Containing Monomers
| Polymerization Type | Monomer Prerequisite | Potential Polymer Class |
|---|---|---|
| Chain-growth Polymerization | Monomer with a vinyl, acrylate, or other unsaturated group. | Polyacrylates, Polystyrenes, etc. |
| Step-growth Polymerization | Bifunctional monomer (e.g., diol, diamine, dicarboxylic acid). | Polyesters, Polyamides, Polyurethanes |
| Ring-Opening Polymerization | A strained ring system incorporating the morpholine moiety. | Polyethers, Polyesters |
Applications in Chemical Synthesis and Materials Science
3,3-Diethylmorpholine as a Ligand in Coordination Chemistry
The nitrogen atom in the morpholine (B109124) ring possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. The presence of two ethyl groups at the 3-position could sterically influence the coordination behavior of this compound compared to the parent morpholine.
The synthesis of metal complexes typically involves the reaction of a metal salt with the desired ligand in a suitable solvent. While there are no specific reports on the synthesis of metal complexes with this compound, one can surmise that it could act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The steric bulk of the diethyl groups might influence the coordination number and geometry of the resulting metal complex. The synthesis of various metal complexes with other morpholine derivatives has been reported, suggesting that this compound could potentially form stable complexes with a range of transition metals.
Metal complexes containing morpholine-based ligands have been investigated for their catalytic activities in various organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficacy of the metal complex. In the hypothetical case of a this compound metal complex, the electron-donating nature of the ethyl groups could enhance the electron density on the metal center, potentially influencing its catalytic reactivity. However, without experimental data, any discussion on the specific catalytic activity of such complexes remains speculative. Research on other morpholine derivatives has shown their potential in catalysis, but direct extrapolation to the 3,3-diethyl variant is not possible without dedicated studies. nih.govfrontiersin.org
This compound as a Building Block in Organic Synthesis
Morpholine and its derivatives are valuable building blocks in organic synthesis, often incorporated into the structure of more complex molecules, including pharmaceuticals and agrochemicals. e3s-conferences.orgnih.govnih.gov
The morpholine ring is a common feature in many biologically active compounds. While there is no specific documentation on the use of this compound in multi-step synthesis, its structure suggests it could be used to introduce a sterically hindered morpholine moiety into a target molecule. The presence of the diethyl groups could impart specific physical and chemical properties, such as increased lipophilicity, to the final product. The synthesis of complex molecules often relies on a toolbox of diverse building blocks, and substituted morpholines can play a significant role in this context. nih.govnih.gov
Chiral morpholine derivatives have been employed as auxiliaries and scaffolds in asymmetric synthesis to control the stereochemical outcome of reactions. Given that this compound is achiral, it cannot function as a chiral auxiliary in its racemic form. To be utilized in asymmetric synthesis, it would need to be resolved into its enantiomers, or a chiral center would need to be introduced elsewhere in the molecule. There is no information in the searched literature to suggest that this compound has been used for this purpose. The development of efficient organocatalysts often involves chiral amines, and while some morpholine derivatives have been explored, the focus has been on structures with inherent chirality. researchgate.net
Integration into Advanced Materials
The incorporation of specific organic molecules into polymers and other materials can tailor their properties for specific applications. Morpholine derivatives have been investigated for their potential use in materials science. e3s-conferences.org However, there is a lack of research on the integration of this compound into advanced materials. Hypothetically, its structure could be incorporated into polymer backbones or as pendant groups to influence properties such as solubility, thermal stability, and surface characteristics.
Data Tables
Due to the lack of specific experimental data for this compound in the reviewed scientific literature, no data tables on its metal complexes or its use in synthesis can be provided.
Polymer Chemistry: Incorporating this compound into Polymer Backbones or Side Chains
Detailed research on the direct incorporation of this compound as a monomeric unit into polymer backbones or as a pendant side chain is not extensively documented in publicly available scientific literature. However, the chemical structure of this compound, featuring a secondary amine within a heterocyclic ring and two ethyl substituents, suggests potential pathways for its integration into polymeric structures.
Conceptually, the secondary amine of the morpholine ring offers a reactive site for polymerization. It could potentially undergo reactions such as ring-opening polymerization if incorporated into a suitable monomer, or it could be involved in condensation polymerization reactions with appropriate co-monomers. For instance, if functionalized to contain reactive groups like hydroxyl or carboxyl moieties, it could be used to synthesize polyesters or polyamides.
Another theoretical approach involves the modification of pre-existing polymers to introduce this compound as a side chain. This could be achieved by reacting a polymer with appropriate leaving groups with this compound, leading to its covalent attachment to the polymer backbone.
While specific examples and detailed studies for this compound are scarce, research on analogous structures, such as other morpholine derivatives, provides insights into how such a compound could be utilized. For example, studies have shown the synthesis of polymers from monomers containing morpholine rings to create materials with specific properties. These related studies form the basis for postulating the potential inclusion of this compound in polymer chemistry.
Material Properties Enhancement (e.g., Solubility, Thermal Stability)
The influence of incorporating this compound on the properties of a polymer, such as solubility and thermal stability, is largely hypothetical due to the lack of direct experimental data in published research. However, predictions can be made based on the chemical structure of the compound.
Thermal Stability: The thermal stability of a polymer is influenced by the bond strengths within its structure. The morpholine ring is a relatively stable heterocyclic system. Its incorporation into a polymer backbone could potentially enhance thermal stability, depending on the nature of the linkages formed during polymerization. The bulky diethyl groups might introduce steric hindrance, which could restrict chain mobility and potentially increase the glass transition temperature (Tg) of the polymer, a key indicator of thermal stability. However, without experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for polymers containing this compound, any claims about its effect on thermal stability remain speculative.
The following table provides a hypothetical comparison of properties for a polymer with and without the incorporation of a this compound derivative, based on general principles of polymer chemistry.
| Property | Hypothetical Polymer (without this compound) | Hypothetical Polymer (with this compound) |
| Solubility in Polar Solvents | Lower | Higher |
| Glass Transition Temp. (Tg) | Baseline | Potentially Higher |
| Thermal Decomposition Temp. | Baseline | Potentially Higher |
This table is illustrative and based on chemical structure-property relationships, not on reported experimental data for this compound-containing polymers.
Further empirical research is necessary to substantiate these theoretical effects and to fully understand the potential of this compound in materials science.
Future Research Directions and Perspectives
Exploration of New Synthetic Pathways for Enhanced Efficiency
Current synthetic methodologies for producing various substituted morpholines could be adapted and optimized for the efficient synthesis of 3,3-Diethylmorpholine. Traditional methods often involve multi-step processes that may suffer from low yields and the use of hazardous reagents. Future research could focus on developing novel, more efficient synthetic routes.
Key areas for exploration include:
Catalytic Approaches: Investigating the use of transition metal catalysts or organocatalysts to promote the cyclization of appropriate precursors, potentially leading to higher yields and milder reaction conditions.
Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters such as temperature and pressure, leading to improved scalability and safety of the synthesis.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Cyclization | Higher yields, improved selectivity, milder conditions. | Screening of various catalysts (e.g., Rhodium, Indium) and ligands. |
| One-Pot Reactions | Reduced reaction time, less solvent waste, higher throughput. | Development of multi-component reactions with suitable starting materials. |
| Flow Chemistry | Enhanced safety, precise control, easier scalability. | Optimization of reactor design and reaction parameters for continuous production. |
Advanced Computational Studies for Predictive Modeling of Reactivity and Properties
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights.
Future computational studies could focus on:
Conformational Analysis: Determining the preferred three-dimensional structure of the this compound ring and how the diethyl substitution influences its conformation.
Reactivity Prediction: Modeling reaction mechanisms and predicting the most likely sites for chemical attack, which can guide the design of new derivatives.
Property Simulation: Calculating key physicochemical properties such as dipole moment, polarizability, and spectral data (NMR, IR) to aid in its characterization.
| Computational Method | Predicted Parameter | Potential Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies. | Guiding synthetic efforts and understanding reactivity. |
| Molecular Dynamics (MD) | Conformational flexibility, solvent effects. | Predicting behavior in different chemical environments. |
| Quantitative Structure-Property Relationship (QSPR) | Boiling point, solubility, and other physical properties. | Aiding in the design of materials with specific characteristics. |
Development of Sustainable and Eco-Friendly Methodologies
In line with the principles of green chemistry, future research should aim to develop sustainable synthetic methods for this compound. This involves minimizing the environmental impact of the chemical processes.
Key aspects of sustainable methodologies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Renewable Feedstocks: Exploring the possibility of synthesizing this compound or its precursors from renewable bio-based sources.
Expansion of the Derivatives Library for Structure-Activity Relationship Studies in Non-Biological Contexts
Systematically synthesizing a library of this compound derivatives would be crucial for establishing structure-activity relationships (SAR) in non-biological applications. By modifying other positions on the morpholine (B109124) ring or the N-substituent, researchers can tune the compound's properties for specific uses.
Potential modifications and their expected impact are outlined below:
| Position of Modification | Type of Substituent | Potential Impact on Properties |
| Nitrogen Atom (N-4) | Alkyl chains, aromatic rings, functional groups. | Altering solubility, polarity, and reactivity as a ligand or catalyst. |
| Carbon Atoms (C-2, C-5, C-6) | Electron-withdrawing or -donating groups. | Modifying the electronic properties and stability of the molecule. |
These SAR studies would be invaluable for the rational design of new molecules with tailored properties for applications in materials science and catalysis.
Investigation of Novel Material Science Applications
The unique structural features of this compound, particularly the geminal diethyl groups, could impart interesting properties relevant to material science.
Potential areas for investigation include:
Polymers and Resins: Incorporating the this compound moiety into polymer backbones or as a pendant group could influence properties such as thermal stability, rigidity, and solubility.
Coordination Chemistry: The nitrogen and oxygen atoms of the morpholine ring can act as ligands for metal ions. The diethyl groups could provide steric bulk that influences the coordination geometry and catalytic activity of the resulting metal complexes.
Ionic Liquids: N-alkylation of this compound could lead to the formation of quaternary ammonium (B1175870) salts, which are a class of ionic liquids. The specific substitution pattern may result in ionic liquids with novel thermal and electrochemical properties.
Further research in these areas will be instrumental in uncovering the full potential of this compound and its derivatives.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 3,3-Diethylmorpholine for laboratory use?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination using morpholine derivatives and ethylating agents (e.g., ethyl halides). For purification, fractional distillation under reduced pressure is preferred due to the compound’s volatility. Chromatography (e.g., silica gel column) can further isolate high-purity fractions. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Safety protocols must include fume hoods, gloves, and eye protection, as intermediates may be hazardous . Purity validation via GC-MS or NMR is critical to confirm structural integrity and absence of byproducts like unreacted amines or alkyl halides .
Basic: What safety protocols are essential when handling this compound in experimental settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust or aerosols form .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks. Monitor air quality with VOC detectors .
- Storage: Store in airtight, labeled containers away from oxidizers and heat sources (flash point >200°C). Secondary containment is advised to manage spills .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
Intermediate: Which analytical techniques are most effective for characterizing this compound in complex mixtures?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ ~254 nm) or GC-FID for quantification. Use polar columns (e.g., DB-WAX) to resolve morpholine derivatives .
- Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl groups at C3). IR spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .
- Mass Spectrometry: High-resolution LC-MS/MS for trace analysis and fragmentation pattern validation. Compare with reference libraries to rule out isomers .
Advanced: How can researchers assess the thermal and chemical stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) under controlled heating rates (e.g., 10°C/min). Observe mass loss profiles to identify degradation products like CO or CO₂ .
- Accelerated Stability Studies: Expose the compound to stressors (e.g., pH extremes, UV light) and monitor degradation via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .
- Reactivity Screening: Test compatibility with common reagents (e.g., acids, bases) using calorimetry (DSC) to detect exothermic reactions .
Advanced: How should researchers address contradictory data in studies involving this compound’s reactivity or biological activity?
Methodological Answer:
- Statistical Validation: Apply path analysis (e.g., SEM) to isolate confounding variables (e.g., solvent polarity, temperature). Use bootstrapping to assess model robustness .
- Replication: Design multi-lab studies with standardized protocols (e.g., fixed molar ratios, reaction times) to minimize inter-lab variability .
- Meta-Analysis: Aggregate published data using tools like PRISMA guidelines. Adjust for biases (e.g., publication bias) via funnel plots or Egger’s regression .
Advanced: What experimental strategies optimize the use of this compound in drug discovery or catalysis research?
Methodological Answer:
- Structure-Activity Relationships (SAR): Synthesize analogs with varying ethyl chain lengths or morpholine substitutions. Test biological activity in vitro (e.g., enzyme inhibition assays) .
- Catalytic Screening: Evaluate its efficacy as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Monitor reaction yields and enantioselectivity via chiral HPLC .
- Computational Modeling: Use DFT calculations to predict binding affinities or transition states. Validate with experimental kinetics (e.g., Eyring plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
